3-(Trifluoromethyl)cyclobutan-1-ol

描述

Significance of Fluorine in Organic and Medicinal Chemistry.victoria.ac.nzacs.org

The element fluorine possesses a unique combination of properties that make it a powerful tool for modulating the characteristics of organic compounds. Its high electronegativity, small size, and the strength of the carbon-fluorine bond are key attributes that chemists leverage to fine-tune molecular behavior. tandfonline.comtandfonline.com The introduction of fluorine can profoundly influence a molecule's biological activity and physical properties. chemxyne.comnih.gov

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for drug metabolism. tandfonline.commdpi.com This can lead to a longer biological half-life and improved bioavailability.

Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and distribute throughout the body. mdpi.comresearchgate.net While the effect can be complex and context-dependent, the introduction of a trifluoromethyl group often increases lipophilicity, which can enhance absorption and transport. mdpi.comnih.gov However, in some cases, specific fluorination patterns on alkyl chains can decrease lipophilicity. nih.gov

| Property | Impact of Fluorination | Reference(s) |

| Metabolic Stability | Generally increased due to the high strength of the C-F bond, blocking sites of metabolic oxidation. | tandfonline.commdpi.com |

| Lipophilicity | Often increased, particularly with trifluoromethyl groups, which can improve membrane permeability. | mdpi.comnih.gov |

| Bioavailability | Can be improved as a result of enhanced metabolic stability and modulated lipophilicity. | chemxyne.comresearchgate.net |

The introduction of fluorine can significantly alter the electronic properties of a molecule, thereby influencing its acidity or basicity (pKa). victoria.ac.nzacs.org The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic functional groups or decrease the basicity of amines. nih.gov This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target engagement.

Moreover, fluorine substitution can impact the conformational preferences of a molecule. victoria.ac.nzacs.org The steric and electronic effects of fluorine can favor specific three-dimensional arrangements, which can be critical for binding to a biological target with high affinity and selectivity. nih.gov By locking a molecule into a more "bioactive" conformation, the entropic penalty of binding is reduced.

The Cyclobutane (B1203170) Ring as a Bioisosteric Scaffold.nih.gov

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. nih.gov It serves as a bioisostere, a substituent or group with similar physical or chemical properties that produces broadly similar biological effects.

One of the key advantages of the cyclobutane motif is the conformational restriction it imposes on a molecule. nih.govnih.gov Compared to a flexible alkyl chain, the rigid, puckered structure of the cyclobutane ring limits the number of accessible conformations. nih.gov This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target. acs.org The inherent three-dimensionality of the cyclobutane scaffold also allows for the precise spatial positioning of substituents, which is crucial for optimizing interactions within a binding pocket. nih.gov

1,3-Disubstituted cyclobutanes are often employed as constrained mimics of linear alkyl chains. bioorganica.com.ua This structural replacement can improve metabolic stability by preventing the free rotation that might expose metabolically vulnerable sites. nih.gov Furthermore, the unique geometry of the cyclobutane ring can lead to improved pharmacological properties compared to their more flexible counterparts. nih.gov

| Feature | Description | Reference(s) |

| Bioisosterism | The cyclobutane ring can act as a substitute for other groups, such as gem-dimethyl or linear alkyl chains, to improve properties. | nih.govthieme-connect.com |

| Conformational Restriction | The rigid, puckered structure limits the number of possible conformations, potentially increasing binding affinity. | nih.govnih.gov |

| Three-Dimensionality | Provides a well-defined spatial arrangement of substituents, aiding in the design of molecules with specific target interactions. | nih.gov |

| Metabolic Stability | Can be enhanced by replacing flexible chains, thereby protecting the molecule from metabolic enzymes. | nih.gov |

Overview of 3-(Trifluoromethyl)cyclobutan-1-ol and its Context within Fluorinated Cyclobutanes

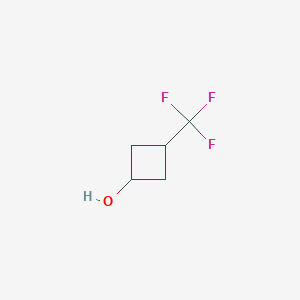

The compound this compound represents a convergence of the principles discussed above. nih.gov It features a cyclobutane ring that provides a conformationally restricted, three-dimensional scaffold. This ring is substituted with a trifluoromethyl group, a powerful modulator of physicochemical properties, and a hydroxyl group, which can participate in hydrogen bonding and serve as a handle for further chemical modification.

This particular molecule and its derivatives are of interest as building blocks in the synthesis of more complex molecules for pharmaceutical and agrochemical research. bioorganica.com.uaresearchgate.net The combination of the trifluoromethyl group and the cyclobutane ring can be strategically employed to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity. The synthesis and study of such fluorinated cyclobutanes are an active area of research, with chemists exploring new methods for their preparation and investigating their potential applications. bioorganica.com.uaacs.org

Nomenclature and Structural Features

Nomenclature:

The systematic IUPAC name for this compound is This compound . nih.gov It is also commonly referred to by various synonyms, including 3-(Trifluoromethyl)cyclobutanol. nih.gov The compound can exist as cis and trans isomers, depending on the relative orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups on the cyclobutane ring. nih.gov

Structural Features:

The molecule consists of a four-membered cyclobutane ring. A trifluoromethyl group (-CF3) is attached to the third carbon atom, and a hydroxyl group (-OH) is attached to the first carbon atom.

| Property | Value |

| Molecular Formula | C5H7F3O |

| Molecular Weight | 140.10 g/mol |

| InChI | InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 |

| InChIKey | XGAGIAQWWXHRJN-UHFFFAOYSA-N |

| SMILES | C1C(CC1O)C(F)(F)F |

| Table 1: Key identifiers and properties of this compound. Data sourced from PubChem. nih.gov |

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the cyclobutane ring. wikipedia.org This group is known to be a strong electron-withdrawing group, which can impact the reactivity and acidity of the neighboring functional groups. mdpi.comwikipedia.org The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com

Relevance as a Building Block in Complex Molecule Synthesis

Fluorinated compounds, particularly those containing a trifluoromethyl group, are of great interest in medicinal chemistry due to their ability to enhance the biological activity and physicochemical properties of drug candidates. bioorganica.com.uarsc.org The trifluoromethyl group can improve a molecule's lipophilicity, facilitating its passage through biological membranes, and can also block metabolic pathways, increasing the drug's half-life. mdpi.com

This compound serves as a valuable building block for the synthesis of more complex molecules for several reasons:

Introduction of the Trifluoromethyl Group: It provides a straightforward way to incorporate the desirable trifluoromethyl moiety into a larger molecular structure. bioorganica.com.ua

Three-Dimensional Scaffolding: The cyclobutane ring offers a rigid, three-dimensional framework, which can be advantageous for optimizing the spatial arrangement of functional groups for target binding. calstate.edu

Functional Group Handles: The hydroxyl group provides a reactive site for further chemical modifications, such as oxidation to the corresponding ketone, 3-(trifluoromethyl)cyclobutan-1-one (B2505727), or conversion to other functional groups. ambeed.com

The synthesis of various cyclobutane derivatives is an active area of research, with methods like [2+2] cycloadditions being employed to construct the four-membered ring. organic-chemistry.org The development of synthetic routes to compounds like this compound and its derivatives allows chemists to explore their potential in creating novel pharmaceuticals and materials. bioorganica.com.uanih.gov For instance, 1,3-substituted cyclobutanes are considered valuable motifs in drug discovery. bioorganica.com.ua

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-4(9)2-3/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAGIAQWWXHRJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct approaches are characterized by the chemical reduction of a carbonyl group at the C-1 position of a 3-(trifluoromethyl)cyclobutane precursor. This method is straightforward, relying on the conversion of a ketone or an aldehyde to the corresponding alcohol.

The synthesis of 3-(Trifluoromethyl)cyclobutan-1-ol can be readily accomplished through the reduction of its corresponding aldehyde, 3-(trifluoromethyl)cyclobutane-1-carbaldehyde. This classic transformation in organic chemistry involves the conversion of the aldehyde functional group to a primary alcohol.

Standard reducing agents are effective for this purpose. The reaction is typically carried out using hydride reagents, which act as a source of nucleophilic hydride ions (H⁻) that attack the electrophilic carbonyl carbon.

Common Reagents and Conditions:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent, typically used in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The general mechanism involves the addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate (an alkoxide), which is then protonated during the workup step to yield the final alcohol product, this compound.

Table 1: Reagents for Reduction of 3-(Trifluoromethyl)cyclobutan-1-carbaldehyde

| Reagent | Formula | Typical Solvents | Reactivity |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong |

An analogous and equally viable direct route to this compound is the reduction of 3-(Trifluoromethyl)cyclobutan-1-one (B2505727). nih.gov This process converts the ketone functional group into a secondary alcohol, yielding the target molecule.

Similar to the aldehyde reduction, this transformation is achieved using common hydride-based reducing agents. The choice of reagent can influence the reaction conditions and selectivity, although for a simple ketone reduction, both NaBH₄ and LiAlH₄ are highly effective. The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Two scalable syntheses of the related 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been developed starting from 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols, highlighting the utility of reducing ketone intermediates in this class of compounds.

Cycloaddition Reactions

Cycloaddition reactions, particularly the [2+2] cycloaddition, represent a powerful and fundamental strategy for the construction of the cyclobutane (B1203170) core itself. nih.govacs.org This approach involves the joining of two unsaturated molecules (alkenes or allenes) to form the four-membered ring, with the potential to install the desired functional groups and stereochemistry during the ring-forming step. nih.gov

The [2+2] cycloaddition is arguably the most prevalent method for synthesizing cyclobutane derivatives. nih.gov This reaction can be initiated by heat, UV light (photocycloaddition), or catalysis, and involves the combination of two components with C=C double bonds to form two new C-C single bonds, thereby closing the ring. acs.orgnih.gov In the context of synthesizing trifluoromethylated cyclobutanes, one of the reacting partners would typically be a trifluoromethyl-substituted alkene. researchgate.net

Recent advancements have expanded the scope of these reactions, allowing for milder conditions and greater functional group tolerance, making them highly adaptable for creating diverse and complex cyclobutane structures. nih.gov

A modern and sophisticated variation of this strategy is the visible-light-induced asymmetric [2+2] cycloaddition. acs.orgnih.gov This method offers a greener and more controlled alternative to traditional UV-induced reactions, as it avoids high-energy radiation that can damage sensitive molecules. rsc.org

The process typically employs a photosensitizer that absorbs visible light and transfers the energy to one of the alkene substrates, promoting it to an excited triplet state. acs.orgrsc.org This excited molecule can then react with the ground-state alkene in a stepwise manner to form the cyclobutane ring. The use of chiral catalysts or auxiliaries in this process allows for the enantioselective synthesis of specific stereoisomers of the product. nih.gov

Key features of this methodology include:

Mild Reaction Conditions: Reactions are often run at room temperature using simple light sources like LEDs. researchgate.net

High Selectivity: The use of photocatalysis can lead to high regio- and stereoselectivity. nih.gov

Asymmetric Control: Chiral photosensitizers or catalysts enable the production of enantioenriched cyclobutane products.

This approach is particularly valuable for synthesizing complex molecules for pharmaceutical applications, where specific stereochemistry is crucial. acs.org

Table 2: Components of Visible-Light-Induced [2+2] Cycloaddition

| Component | Role | Example |

|---|---|---|

| Alkene 1 | Substrate | Styrene derivatives |

| Alkene 2 | Substrate | Trifluoromethylated alkenes rsc.org |

| Photosensitizer | Absorbs visible light and initiates the reaction | Ruthenium or Iridium complexes rsc.orgrsc.org |

| Chiral Catalyst | Induces enantioselectivity | Chiral ligands, supramolecular cages nih.gov |

| Light Source | Provides energy | Blue LED researchgate.net |

For alkenes that are unreactive under standard thermal or photochemical conditions, hyperbaric [2+2] cycloaddition provides a powerful alternative. ru.nl This technique involves subjecting the reaction mixture to extremely high pressures, typically in the range of 10 to 15 kbar.

The high pressure has a significant effect on the thermodynamics and kinetics of the reaction:

Negative Activation Volume: Cycloaddition reactions generally have a negative volume of activation, meaning the transition state occupies less volume than the starting materials. According to Le Châtelier's principle, applying high pressure favors the formation of the more compact transition state, thus accelerating the reaction.

Overcoming Steric Hindrance: High pressure can help overcome the steric repulsion that might otherwise prevent sterically hindered alkenes from approaching each other to react.

A library of cyclobutanol (B46151) derivatives has been successfully synthesized using a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key ring-forming step. ru.nl Optimization of this reaction involved varying temperature, reactant equivalents, and reaction time under a constant high pressure of 15 kbar, demonstrating the utility of this method for creating otherwise inaccessible cyclobutane scaffolds. ru.nl

Diastereoselective and Enantioselective Control in Cycloadditions

Achieving stereocontrol in the synthesis of substituted cyclobutanes is crucial, as the biological activity of these compounds can be highly dependent on their stereochemistry.

Visible light-induced [2+2] photocycloaddition offers a pathway to diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. acs.org This one-pot process can involve quinolinones, isoquinolinones, and coumarins reacting with 1-bromo-1-trifluoromethylethene. acs.org Subsequent water-assisted hydrodebromination can proceed with high diastereoselectivity. acs.org The resulting lactone or lactam can undergo ring-opening to furnish stereodefined trisubstituted trifluoromethylated cyclobutane alcohols, carboxylic acids, or amines, while preserving the high level of diastereoselectivity. acs.org

For the synthesis of related trifluoromethyl-substituted cyclopropanes, which shares mechanistic principles with cyclobutane synthesis, rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes have proven effective. organic-chemistry.orgnih.gov Utilizing catalysts like the adamantylglycine-derived dirhodium complex Rh2(R-PTAD)4, high diastereoselectivity (>94%) and enantioselectivity (88->98%) can be achieved. organic-chemistry.orgnih.gov Myoglobin-catalyzed cyclopropanation reactions with 2-diazo-1,1,1-trifluoroethane also afford trans-1-trifluoromethyl-2-arylcyclopropanes with excellent diastereo- and enantioselectivity (97-99.9% de and ee). nih.gov These examples underscore the potential for catalyst-controlled stereoselective synthesis of small, fluorinated carbocycles.

Functional Group Transformations and Derivatizations

The introduction of the key trifluoromethyl and hydroxyl groups onto a pre-existing cyclobutane core is a common and effective synthetic strategy.

Introduction of Trifluoromethyl Group

The trifluoromethyl group is often introduced via nucleophilic or radical pathways due to its strong electron-withdrawing nature.

Nucleophilic trifluoromethylation is a widely used method for introducing the CF3 group. wikipedia.org This typically involves the reaction of a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), with an electrophilic carbonyl compound. wikipedia.orgsemanticscholar.org The reaction is often activated by a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org For the synthesis of this compound, a common precursor would be 3-oxocyclobutanecarboxylate or a related cyclobutanone (B123998) derivative. The ketone functionality of the cyclobutanone can be targeted by the nucleophilic trifluoromethylating agent.

The general mechanism involves the generation of a trifluoromethyl anion (CF3-), which then attacks the carbonyl carbon of the cyclobutanone. wikipedia.org Subsequent workup protonates the resulting alkoxide to yield the tertiary alcohol. While the direct trifluoromethylation of cyclobutanone to this compound is a plausible route, the literature more broadly describes the trifluoromethylation of various carbonyl compounds. semanticscholar.org For example, the reaction of TMSCF3 with aldehydes in the presence of a catalytic amount of TBAF in THF can lead to the corresponding trifluoromethylated silyl (B83357) ethers in nearly quantitative yields, which can then be hydrolyzed to the alcohols. semanticscholar.org

Table 1: Examples of Nucleophilic Trifluoromethylation of Carbonyl Compounds

| Carbonyl Compound | Trifluoromethylating Agent | Activator | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | TMSCF3 | TBAF | 1-(Trifluoromethyl)cyclohexan-1-ol | - | wikipedia.org |

| Pyrenaldehyde | TMSCF3 | TBAF | 1-(Pyren-1-yl)-2,2,2-trifluoroethanol | ~Quantitative (silyl ether) | semanticscholar.org |

This table presents examples of nucleophilic trifluoromethylation on various carbonyl compounds to illustrate the general methodology.

While direct electrochemical trifluoromethylcyanation for the synthesis of this compound is not specifically detailed in the provided search results, electrochemical methods for trifluoromethylation are gaining traction. Electrochemical cathode reduction can be used to generate trifluoromethyl radicals from inexpensive and readily available reagents like IMDN-SO2CF3. rsc.org This strategy has been successfully applied to the trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles without the need for additional redox reagents. rsc.org This approach demonstrates the potential of electrochemical methods in C-CF3 bond formation, which could conceivably be adapted for the synthesis of trifluoromethylated cyclobutanes.

Hydroxylation Reactions

The introduction of the hydroxyl group to form the final alcohol product is a critical step. If the synthesis starts with a trifluoromethylated cyclobutane, a subsequent hydroxylation reaction is necessary.

A common route to introduce the hydroxyl group is through the reduction of a ketone. For instance, 3-(trifluoromethyl)cyclobutan-1-one can be reduced to this compound. ambeed.com This reduction can be achieved using various hydride reagents.

Alternatively, if the synthesis begins with a functionalized cyclobutane, such as a borylated cyclobutanol, the hydroxyl group is already present. A formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins can produce 3-borylated cyclobutanols, where the hydroxyl group is installed during the cycloaddition process. nih.gov The boryl group can then serve as a handle for further functionalization, although this specific route to a trifluoromethylated derivative was not detailed.

Derivatization of Cyclobutanone Precursors

The synthesis of functionalized cyclobutanes, such as those containing a trifluoromethyl group, often begins with a cyclobutanone precursor. These precursors can be strategically modified to introduce desired functional groups and stereochemistry. Organocatalyzed reactions are a key tool in this process. For instance, the desymmetrization of 3-substituted cyclobutanones can be achieved with high enantio- and diastereoselectivity using N-phenylsulfonyl-(S)-proline as a catalyst in aldol (B89426) reactions. This method allows for the creation of 2,3-functionalized cyclobutanones, which are versatile intermediates for further synthesis. mdpi.com

Another approach involves the enantioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes, catalyzed by (S)-tryptophan. This reaction is highly regioselective, yielding 2,2-disubstituted cyclobutanones. mdpi.com These methods provide access to chiral cyclobutane structures that can be further elaborated into complex molecules like this compound. The inherent ring strain of cyclobutane derivatives is a critical feature that can be strategically exploited for selective modifications, including ring enlargement and contraction. mdpi.com

Stereospecific Synthesis of Bifunctional Cyclobutane Derivatives

The creation of 1,3-bifunctional cyclobutane derivatives containing fluorinated groups is a significant area of research due to their potential applications in drug discovery. bioorganica.com.ua A notable strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones involves a sequential C-H/C-C functionalization of readily available cyclobutyl aryl ketones. researchgate.net This method leads to 1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry. researchgate.net

An efficient synthesis has been developed for α-CF3/CHF2-substituted 1,3-bifunctional cyclobutane building blocks. These compounds, which are conformationally restricted analogues of important neurotransmitters like γ-amino- and γ-hydroxybutyric acids, can be produced on a gram scale as single (1sn,3sn) diastereomers. The diastereoselectivity is high for CF3-substituted derivatives, and separation of diastereomers is possible for both CF3 and CHF2 series. researchgate.net Furthermore, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.gov These borylated intermediates are versatile building blocks for creating a diverse range of enantioenriched fluorinated cyclobutane derivatives. nih.govrsc.org

Ring Contraction and Expansion Strategies for Cyclobutane Scaffolds

Ring expansion and contraction are powerful strategies in organic synthesis for creating functionalized carbocycles. mdpi.comntu.ac.uk These methods often leverage the inherent strain of small rings like cyclobutane to drive transformations. mdpi.comugent.be For instance, the rearrangement of 1-alkynyl cyclobutanols can lead to larger ring systems. nih.govacs.org These strategies are crucial for accessing cyclic ketones and other valuable structural motifs that might be difficult to synthesize directly. ugent.beorganic-chemistry.org The choice of catalyst and reaction conditions can precisely control the outcome of these rearrangements. rsc.org

Semipinacol Rearrangement of Vinylcyclobutanols

The semipinacol rearrangement is a classic and powerful method for ring expansion, frequently applied to vinylcyclobutanols to construct cyclopentanone (B42830) frameworks. This reaction involves the 1,2-migration of a carbon-carbon bond onto an adjacent carbocation, generated from the hydroxyl group. rsc.orgresearchgate.net The rearrangement of 1-(1-arylvinyl)cyclobutanols, for example, can be initiated to produce various selenium-containing cyclopentanones, efficiently constructing a chiral quaternary carbon center. rsc.org

Photoredox and Electrochemical Conditions

Modern synthetic methods have incorporated photoredox and electrochemical conditions to initiate semipinacol rearrangements under mild conditions. rsc.orgkyoto-u.ac.jp Photoredox catalysis can facilitate the generation of an α-hydroxy radical, which is then oxidized to the key carbocation intermediate, triggering the rearrangement. kyoto-u.ac.jp This approach has been used for the decarboxylative semipinacol rearrangement of β-hydroxycarboxylic acid derivatives and the alkylative semipinacol-type rearrangement of allyl alcohols. kyoto-u.ac.jp Tandem alkyl radical addition/semipinacol rearrangement reactions of alkenylcyclobutanols can be promoted by visible light, providing efficient access to functionalized cyclic ketones at room temperature with broad substrate scope. rsc.org These photoredox-mediated sequences represent a significant advance, enabling the construction of all-carbon quaternary centers under gentle conditions. researchgate.net

Catalytic Enantioselective Semipinacol Rearrangement

Achieving enantioselectivity in semipinacol rearrangements is a key goal for the synthesis of chiral molecules. Organocatalysis has emerged as a powerful tool in this context. A cocatalytic system using a chiral BINAM-derived sulfide (B99878) and boron trifluoride etherate has been developed for the enantioselective electrophilic selenylation/semipinacol rearrangement of 1-(1-arylvinyl)cyclobutanols. rsc.org This method yields selenium-containing cyclopentanones with good to excellent enantioselectivities. rsc.org

Another approach involves a cobalt-catalyzed enantioselective semipinacol rearrangement of symmetric α,α-diarylallylic alcohols. A chiral cobalt-salen catalyst generates a highly electrophilic carbocation surrogate, leading to enantioenriched α-aryl ketones. nih.gov This methodology demonstrates excellent enantioselectivities and yields across a range of aromatic substrates. nih.gov Furthermore, the protio-semipinacol ring-expansion of tertiary vinylic cyclopropanols to form cyclobutanones with α-quaternary stereocenters has been achieved with high enantioselectivity using a chiral dual-hydrogen-bond donor in combination with hydrogen chloride. researchgate.net

Gold(I)-Catalyzed Ring Expansion

Gold(I) catalysts are exceptionally effective at promoting the ring expansion of strained carbocycles. Cationic triarylphosphine gold(I) complexes catalyze the rearrangement of 1-alkynyl cyclobutanols to yield alkylidene cycloalkanones. nih.govacs.org This reaction is stereospecific with respect to substituents on the cyclobutane ring and stereoselectively produces a single olefin isomer. nih.govacs.org The process is believed to involve the π-activation of the alkyne by the gold catalyst, followed by the migration of a C-C bond and a subsequent 1,4-hydride shift. beilstein-journals.org

The scope of this gold(I)-catalyzed ring expansion is broad, tolerating terminal alkynes as well as various alkyl, aryl, and halo-substitutions on the acetylenic position. nih.govorganic-chemistry.org This method provides a practical and powerful route for the stereoselective synthesis of highly substituted cyclopentanones from cyclobutanol precursors. nih.govacs.orgorganic-chemistry.org The use of electron-deficient arylphosphines as ligands for the gold(I) catalyst has been shown to improve both the reaction rate and the yield. organic-chemistry.org

Ring Expansion of Cyclobutylmethylcarbenium Ions

The ring expansion of cyclobutylmethyl systems via carbenium ion intermediates represents a powerful strategy for constructing cyclopentane (B165970) and cyclopentene (B43876) derivatives. ugent.benih.govacs.org This type of rearrangement is driven by the release of ring strain inherent in the four-membered cyclobutane ring. youtube.com The process is typically initiated by generating a positive charge on a carbon atom adjacent to the cyclobutane ring, forming a cyclobutylmethylcarbenium ion. ugent.be This intermediate can then undergo a mdpi.comresearchgate.net-acyl or alkyl shift, leading to the expansion of the four-membered ring into a more stable five-membered ring. ugent.beyoutube.com

Various methods can be employed to generate the necessary carbenium ion, including the activation of double bonds, allenes, alkynes, or carbonyl groups, as well as the use of leaving groups like halogens or activated hydroxyl groups. ugent.be For instance, the rearrangement of 1-alkynyl cyclobutanols to alkylidene cyclopentanones has been effectively catalyzed by gold(I) complexes. acs.org This reaction proceeds through a gold(I)-catalyzed ring expansion that is stereospecific with respect to substituents on the cyclobutane ring, offering a method for the stereoselective synthesis of highly substituted cyclopentanones. acs.org While not explicitly documented for the direct synthesis of this compound, these ring-expansion strategies highlight a potential pathway where a suitably substituted cyclopropyl (B3062369) or cyclobutylmethyl precursor could be rearranged to form the desired cyclobutane or a cyclopentane derivative that could be subsequently modified.

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines

A novel and stereospecific method for synthesizing highly substituted cyclobutanes involves the ring contraction of readily available pyrrolidines. acs.orgnih.govnih.govntu.ac.ukacs.org This strategy is particularly valuable as it allows for the creation of multiple contiguous stereocenters with high control. acs.orgchemistryviews.org The reaction is mediated by iodonitrene chemistry, where an in-situ generated iodonitrene species reacts with the pyrrolidine (B122466). acs.orgchemistryviews.org

The proposed mechanism involves the electrophilic amination of the pyrrolidine by the iodonitrene, which forms a reactive 1,1-diazene intermediate. acs.orgnih.govacs.org This intermediate subsequently extrudes nitrogen gas (N₂) to generate a 1,4-biradical species. acs.orgacs.org The final step is a rapid intramolecular cyclization of this biradical to form the new C-C bond, yielding the cyclobutane product. acs.orgnih.govacs.org A key feature of this method is its stereospecificity; the stereochemistry of the starting pyrrolidine is retained in the final cyclobutane product due to the rapid C-C bond formation from the singlet 1,4-biradical. acs.orgnih.gov

This methodology has been successfully applied to the synthesis of various complex cyclobutanes, including spirocyclobutanes and has been used in the formal synthesis of the natural product piperarborenine B. acs.orgchemistryviews.org Although the direct application to produce this compound has not been reported, this pyrrolidine contraction strategy represents a viable and powerful approach for the stereocontrolled synthesis of similarly substituted cyclobutane cores.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce environmental impact and enhance safety and efficiency. instituteofsustainabilitystudies.comjddhs.comispe.org This involves strategies like preventing waste, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. instituteofsustainabilitystudies.comjddhs.com

Sustainable Methodologies

Sustainable synthesis focuses on minimizing hazardous waste and utilizing renewable resources and safer chemical pathways. jddhs.comispe.org In the context of synthesizing fluorinated compounds like this compound, this involves moving away from hazardous traditional fluorinating agents. dovepress.com Recent progress in green fluorine chemistry emphasizes the development of new synthetic approaches that use safer, environmentally benign reagents and can be applied to complex molecules. dovepress.com For example, new methods for creating sulfonyl fluorides using non-toxic by-products are being developed, which simplifies production and reduces environmental impact. sciencedaily.comeurekalert.org

Furthermore, designing synthetic routes with high atom economy—maximizing the incorporation of material from the reactants into the final product—is a core principle. instituteofsustainabilitystudies.comispe.org This can be achieved through catalytic reactions and one-pot syntheses that reduce the number of steps and purification needs, thereby lowering waste and cost. jddhs.comnih.gov The adoption of safer solvents, such as water or ethanol, or even solvent-free reaction conditions, also significantly reduces the environmental footprint of a synthesis. instituteofsustainabilitystudies.comjddhs.com

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, is a powerful technology that aligns with the principles of green chemistry and is increasingly adopted for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comasynt.comnumberanalytics.com Instead of traditional batch processing, reactants are pumped through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. numberanalytics.commt.com

Key advantages of flow chemistry include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. numberanalytics.comelveflow.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and efficient mixing, often leading to higher yields and purer products. elveflow.comrsc.org

Scalability and Reproducibility: Scaling up a reaction is simplified by running the system for a longer duration, avoiding the challenges of changing reactor geometry in batch processes. This also leads to better reproducibility. numberanalytics.commt.comelveflow.com

Automation and Integration: Flow systems can be automated and multiple reaction steps can be integrated into a continuous sequence, reducing the need for manual handling and intermediate purification steps. mdpi.comelveflow.com

While a specific flow synthesis for this compound is not detailed in the literature, the technology is well-suited for the multi-step synthesis of complex molecules. researchgate.netneuroquantology.com Its application could offer a safer, more efficient, and scalable manufacturing process for this and other important fluorinated building blocks. drreddys.combeilstein-journals.org

Reactivity and Reaction Mechanisms

Reactivity of the Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain, which is a key determinant of its chemical reactivity. This strain arises from angle and torsional strain, making the ring susceptible to reactions that lead to its opening.

The inherent ring strain in cyclobutane derivatives provides a thermodynamic driving force for reactions that involve cleavage of the C-C bonds of the ring. researchgate.net This strain energy makes cyclic alkanes and ketones valuable starting materials for transition metal-catalyzed C-C bond activation reactions. researchgate.net For cyclic ketones, the ring strain has been shown to lower the energy barrier for α-C-C bond fission, particularly in photochemical reactions. rsc.org Although 3-(Trifluoromethyl)cyclobutan-1-ol is not a ketone, the principle that ring strain facilitates ring-opening reactions is fundamental to its potential reactivity. The relief of this strain is a powerful thermodynamic incentive for the molecule to undergo reactions that break open the four-membered ring. nih.gov

| Factor | Description | Reference |

|---|---|---|

| Angle Strain | Deviation of C-C-C bond angles from the ideal 109.5° for sp³ hybridized carbon. | researchgate.net |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. | researchgate.net |

| Thermodynamic Driving Force | Release of strain energy (approx. 26 kcal/mol for unsubstituted cyclobutane) favors ring-opening reactions. | researchgate.netnih.gov |

Cyclobutane rings can be cleaved under a variety of conditions, including thermal, photochemical, acidic, and basic environments. nih.gov These ring-opening reactions can be followed by skeletal rearrangements to form more complex molecular structures. nih.gov

Lewis acid-catalyzed ring-opening is a notable reaction pathway for substituted cyclobutanes. For instance, Lewis acids like iron catalysts can promote the ring-opening of 3-arylcyclobutanones to yield linear α,β-unsaturated ketones. nih.gov Similarly, the activation of C-F bonds in trifluoromethyl-substituted cyclopropanes by Lewis acids such as dimethylaluminum chloride (Me₂AlCl) leads to fluoride (B91410) elimination and subsequent ring-opening. This reaction produces 4,4-difluoroallylated products, demonstrating a pathway where the trifluoromethyl group directly participates in the ring cleavage mechanism. While this example involves a cyclopropane, it suggests a plausible reactive pathway for this compound, where a Lewis acid could coordinate to the hydroxyl group or interact with the trifluoromethyl group to initiate ring-opening.

| Substrate Type | Reaction Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 3-Arylcyclobutanones | FeCl₃, H₂O, 70 °C | Aryl alkyl ketones | Lewis acid-catalyzed dual C-C bond cleavage. | nih.gov |

| (Trifluoromethyl)cyclopropanes | Me₂AlCl, Arenes | 4,4-Difluorohomoallylated products | Lewis acid-promoted C-F activation followed by ring-opening. | |

| Bicyclo[1.1.0]butanes (BCBs) | Visible light, photoredox catalyst, alkyl halides | Functionalized cyclobutenes | Radical-mediated α-selective ring-opening. | acs.org |

Role of the Trifluoromethyl Group in Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing substituents in organic chemistry and profoundly influences the reactivity of this compound. nih.gov

The strong electron-withdrawing nature of the -CF₃ group stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). nih.govnih.gov This effect alters the electron density distribution across the entire molecule, impacting the acidity and reactivity of adjacent functional groups. nih.govresearchgate.net For instance, the pKa values of cyclobutane carboxylic acids and amines are significantly affected by the presence of a fluoroalkyl substituent. researchgate.net In the case of the CF₃-cyclobutane group attached to an aromatic ring, it has been shown to have a measurable, albeit weak, electron-withdrawing effect, with Hammett parameters (σ) indicating its influence on the electronic properties of the system.

| Substituent | σm | σp | Reference |

|---|---|---|---|

| CF₃-cyclobutane | ~0.04 | ~0.02 | |

| CF₃-cyclopropane | ~0.08 | ~0.08 |

The primary consequence of the -CF₃ group's electron-withdrawing nature is the enhancement of electrophilicity at adjacent carbon atoms. nih.gov The group activates electrophilic sites through inductive electron withdrawal, making them more susceptible to nucleophilic attack. nih.gov This increased electrophilicity can significantly enhance the rates of reactions involving nearby functional groups. nih.gov In this compound, the -CF₃ group increases the partial positive charge on the carbon atom to which it is attached (C3) and, to a lesser extent, on the other carbons in the ring, including the carbinol carbon (C1). This heightened electrophilicity can facilitate reactions such as nucleophilic substitution at C1 or Lewis acid-assisted ring-opening.

While the carbon-fluorine bond is the strongest single bond in organic chemistry, making the -CF₃ group generally inert, its activation is a subject of ongoing research. acs.org Selective activation of a single C-F bond in a trifluoromethyl group is challenging but has been achieved under specific conditions, often involving Lewis acids or transition metals. acs.org For example, Lewis acids can mediate fluoride abstraction from a -CF₃ group, generating a difluoro-stabilized carbocation intermediate that can then undergo further reaction. This has been demonstrated in trifluoromethyl-substituted cyclopropanes, where a Lewis acid promotes fluoride elimination and subsequent ring-opening. [ ] This suggests that under appropriate Lewis acidic conditions, the C-F bonds in this compound could potentially be activated, leading to defluorinative rearrangement or ring-cleavage reactions.

Reactions of the Hydroxyl Group

The hydroxyl group is the primary site of reactivity in this compound, undergoing a variety of transformations typical of secondary alcohols. However, the presence of the electron-withdrawing trifluoromethyl (CF3) group can influence the reactivity of the alcohol.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-(trifluoromethyl)cyclobutan-1-one (B2505727). This transformation is a fundamental reaction in organic synthesis. However, the strong inductive effect of the trifluoromethyl group increases the activation barrier for oxidation, making these alcohols less reactive than their non-fluorinated counterparts. thieme.de

A variety of oxidizing agents can be employed for this purpose. Classical methods using chromium(VI) reagents, such as chromic acid (H2CrO4) generated from chromium trioxide (CrO3) in aqueous sulfuric acid (Jones reagent), are effective for oxidizing secondary alcohols to ketones. libretexts.orgacs.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be used and are particularly useful for preventing over-oxidation in primary alcohols. libretexts.org More modern and selective methods have been developed to overcome the challenges associated with the oxidation of electron-deficient alcohols. For instance, a catalytic amount of a nitroxide, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxyl (a derivative of TEMPO), in the presence of a terminal oxidant like potassium persulfate (K2S2O8), has been shown to be effective for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones. rawdatalibrary.netbohrium.comresearchgate.net This method is advantageous due to its catalytic nature and the use of a less toxic terminal oxidant. bohrium.com

The general mechanism for many alcohol oxidations involves the removal of a hydride equivalent, which converts the secondary alcohol to a ketone. wikipedia.org This often proceeds through an E2-like deprotonation of the carbon-hydrogen bond at the alcohol carbon. masterorganicchemistry.com

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Description | Product from this compound |

|---|---|---|

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ. libretexts.org | 3-(Trifluoromethyl)cyclobutan-1-one |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based oxidant. libretexts.org | 3-(Trifluoromethyl)cyclobutan-1-one |

| Nitroxide Catalyst (e.g., TEMPO derivative) / K₂S₂O₈ | A catalytic system with a terminal oxidant. rawdatalibrary.netbohrium.com | 3-(Trifluoromethyl)cyclobutan-1-one |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent, known for mild conditions. libretexts.org | 3-(Trifluoromethyl)cyclobutan-1-one |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding esters. The reaction with an acyl chloride is typically carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct. youtube.comyoutube.com

Etherification can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com Given that this compound is a secondary alcohol, the choice of the alkyl halide is important to minimize competing elimination reactions. Primary alkyl halides are the preferred substrates for the Williamson ether synthesis. masterorganicchemistry.com The synthesis of fluorinated ethers is of significant interest, and the Williamson synthesis is a classic method for their preparation. fluorine1.ru

Table 2: General Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acyl Chloride (R-COCl), Pyridine | 3-(Trifluoromethyl)cyclobutyl ester |

Mechanistic Investigations

The study of reaction mechanisms provides a deeper understanding of the reactivity of this compound and allows for the prediction and control of reaction outcomes.

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the detailed pathways of organic reactions. caltech.eduacs.org For reactions involving alcohols similar to this compound, computational studies can map out the potential energy surface of a reaction, identifying intermediates and transition states. caltech.edu

For example, in the palladium-catalyzed oxidation of secondary alcohols, computational models have been used to investigate various possible mechanistic pathways. These studies have helped to elucidate the roles of the catalyst, ligands, and additives in the reaction. By calculating the energies of different intermediates and transition states, the most likely reaction pathway can be determined. caltech.edu Such studies for the oxidation of this compound would likely involve modeling the initial coordination of the alcohol to the metal center, followed by deprotonation to form an alkoxide intermediate, and subsequent β-hydride elimination to yield the ketone product. caltech.edu

The analysis of transition state structures is crucial for understanding the kinetics and selectivity of a reaction. A transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to proceed. caltech.edudtic.mil

In the context of the oxidation of secondary alcohols, computational studies have been employed to analyze the geometry and energy of the transition state for the key β-hydride elimination step. caltech.edu For instance, in the palladium-catalyzed oxidation of 1-phenylethanol, a computational model has shown a four-coordinate transition state. caltech.edu The stereochemistry of the product in enantioselective reactions is determined by the relative energies of the diastereomeric transition states. caltech.eduacs.org Similar analyses could be applied to the oxidation of this compound to understand how the trifluoromethyl group and the cyclobutyl ring influence the structure and energy of the transition state.

Reactions of this compound can proceed through various reactive intermediates depending on the reaction conditions. In reactions involving strong acids, the protonated alcohol can lose a molecule of water to form a carbocation intermediate. The presence of the electron-withdrawing trifluoromethyl group would significantly destabilize an adjacent carbocation. beilstein-journals.orgbeilstein-journals.org Therefore, reactions that would proceed through a carbocation at the carbon bearing the trifluoromethyl group are generally disfavored. However, a carbocation at the hydroxyl-bearing carbon (a β-trifluoromethyl carbocation) is a plausible intermediate in certain reactions, such as substitution or elimination reactions under acidic conditions. These destabilized carbocations, while transient, are key intermediates in a variety of synthetic transformations. beilstein-journals.orgbeilstein-journals.org

In some reactions, radical intermediates may be involved. For instance, the oxidation of alcohols with certain reagents can proceed through a radical mechanism. The proposed mechanism for the oxidation of α-trifluoromethyl alcohols using a nitroxide catalyst and potassium persulfate involves the generation of sulfate (B86663) radical anions. bohrium.com These radicals can then participate in a catalytic cycle to oxidize the alcohol. bohrium.com The formation of CF3 radical intermediates has also been proposed in various trifluoromethylation reactions. orientjchem.org

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of 3-(Trifluoromethyl)cyclobutan-1-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, detailed information about the molecular connectivity, conformation, and the electronic environment of the atoms can be obtained. The presence of the trifluoromethyl group and the cyclic nature of the molecule result in complex but informative spectra.

While specific spectral data for this compound is not widely published, the principles of NMR analysis allow for a theoretical interpretation of its expected spectra. The analysis would typically be conducted using a deuterated solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). chemrxiv.org

In a ¹H NMR spectrum of this compound, distinct signals would correspond to the different sets of non-equivalent protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons on the cyclobutane (B1203170) ring would exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. The proton attached to the carbon with the trifluoromethyl group (CH-CF₃) would likely appear as a complex multiplet due to coupling with both the neighboring ring protons and the fluorine atoms. The hydroxyl proton (-OH) would typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH-OH | 3.5 - 4.5 | m | - |

| CH₂ (ring) | 1.8 - 2.8 | m | - |

| CH-CF₃ | 2.5 - 3.5 | m | - |

| OH | 1.5 - 4.0 | br s | - |

Note: This table is predictive. Actual values may vary based on solvent, concentration, and stereochemistry.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each non-equivalent carbon atom in this compound would produce a distinct signal. The carbon attached to the hydroxyl group (C-OH) would be found downfield, typically in the 60-75 ppm range. The carbons of the cyclobutane ring would appear in the aliphatic region (20-50 ppm). The carbon of the trifluoromethyl group (-CF₃) would be observed as a quartet due to coupling with the three fluorine atoms (¹JCF), a characteristic feature in the spectra of trifluoromethylated compounds. researchgate.net The carbon atom to which the CF₃ group is attached (CH-CF₃) would also show splitting, appearing as a quartet due to two-bond coupling to the fluorine atoms (²JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C-OH | 60 - 75 | s |

| CH₂ (ring) | 20 - 40 | s |

| CH-CF₃ | 35 - 55 | q |

| CF₃ | 120 - 130 | q |

Note: This table is predictive. Actual values may vary based on solvent and stereochemistry.

¹⁹F NMR is particularly sensitive for analyzing fluorinated compounds. rsc.org For this compound, the three equivalent fluorine atoms of the CF₃ group would give rise to a single signal. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. This signal would likely be a singlet in a proton-decoupled spectrum. In a proton-coupled ¹⁹F NMR spectrum, the signal would be split into a doublet of doublets or a more complex multiplet due to coupling with the vicinal protons on the cyclobutane ring.

To unambiguously assign the complex ¹H and ¹³C signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, helping to trace the proton network across the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms, allowing for definitive assignment of the carbon signals based on the already assigned proton signals.

The stereochemistry of this compound (i.e., whether the hydroxyl and trifluoromethyl groups are cis or trans to each other) can be determined using Nuclear Overhauser Effect (NOE) spectroscopy. NOE detects the transfer of nuclear spin polarization from one nucleus to another through space.

By irradiating a specific proton (e.g., the proton on the CH-OH carbon) and observing which other protons show an enhanced signal, one can determine spatial proximity.

In the cis-isomer , a strong NOE would be expected between the proton of the CH-OH group and the proton of the CH-CF₃ group, as they are on the same face of the cyclobutane ring.

In the trans-isomer , this corresponding NOE would be absent or very weak. Instead, NOEs would be observed between the CH-OH proton and protons on the opposite face of the ring. This technique is a powerful tool for distinguishing between stereoisomers of substituted cyclobutanes. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule would be ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

The fragmentation of the molecular ion would be expected to follow predictable pathways. Common fragmentation patterns for cyclobutane alcohols include:

Loss of a water molecule (M - 18).

Loss of the trifluoromethyl group (M - 69).

Ring cleavage, leading to the formation of smaller charged fragments.

Analysis of these fragments helps to confirm the presence of the hydroxyl and trifluoromethyl groups and the cyclobutane core. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

Infrared (IR) Spectroscopy

The key functional groups in this compound are the hydroxyl (-OH) group, the cyclobutane ring, and the trifluoromethyl (-CF₃) group. Each of these will give rise to distinct absorption bands in the IR spectrum.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding. The C-O stretching vibration will likely appear in the 1050-1250 cm⁻¹ region.

The cyclobutane ring gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the CH₂ groups of the cyclobutane ring are expected in the 2850-3000 cm⁻¹ range.

The trifluoromethyl group is known for its strong absorption bands. The C-F stretching vibrations are particularly intense and typically appear in the region of 1000-1400 cm⁻¹. Due to the presence of three fluorine atoms, multiple strong absorption bands are expected for the CF₃ group.

For comparison, the experimental gas-phase IR spectrum of the parent molecule, cyclobutanol (B46151), shows a prominent O-H stretch around 3670 cm⁻¹ and C-H stretching vibrations between 2800 and 3000 cm⁻¹. The IR spectrum of octafluorocyclobutane, a fully fluorinated analog, is dominated by very strong C-F stretching bands between 1000 and 1300 cm⁻¹. nist.gov

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Cyclobutane Ring | C-H Stretch (CH₂) | 2850-3000 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000-1400 (strong, multiple bands) |

| Alcohol | C-O Stretch | 1050-1250 |

Computational Chemistry and Modeling

Computational chemistry provides a theoretical framework to investigate the properties of molecules, including their structure, stability, and reactivity. For a molecule like this compound, computational methods can offer valuable insights that complement experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. sigmaaldrich.com DFT calculations can be employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.

Recent studies on CF₃-cyclobutanes have utilized DFT calculations to understand their structural properties. acs.org For instance, calculations can predict the puckering angle of the cyclobutane ring and the preferred orientation (axial or equatorial) of the trifluoromethyl and hydroxyl substituents. Such calculations for related CF₃-cyclobutanes have shown that the trifluoromethyl group often prefers an axial position. acs.org DFT can also be used to calculate the molecular electrostatic potential (MEP), which provides insight into the charge distribution and reactive sites of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulations for this compound are not documented in the literature, this technique could be applied to study the conformational dynamics of the molecule in different environments, such as in solution.

MD simulations can provide information on the flexibility of the cyclobutane ring and the rotational freedom of the hydroxyl group. For other fluorinated organic molecules, MD simulations have been used to study their behavior in clusters and droplets, which can be relevant for understanding intermolecular interactions. acs.org

Prediction of Reactivity

Computational methods are instrumental in predicting the reactivity of molecules. For this compound, DFT calculations can be used to compute various reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical stability of a molecule.

Furthermore, the calculation of atomic charges can help identify electrophilic and nucleophilic sites within the molecule, thereby predicting how it might interact with other reagents. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the reactivity of the neighboring atoms. acs.org

Prediction of Spectroscopic Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its IR spectrum.

The vibrational frequencies calculated using DFT can be correlated with the experimental IR absorption bands. These calculations can help in the assignment of the observed peaks to specific vibrational modes of the molecule. While there might be discrepancies between the calculated and experimental values, scaling factors are often applied to improve the agreement. The prediction of spectroscopic data is a common application of computational chemistry in the study of novel compounds.

Table 2: Computationally Derived Properties of this compound

| Property | Predicted Value | Method | Reference |

| Molecular Weight | 140.10 g/mol | PubChem 2.1 | nih.gov |

| XLogP3 | 1.5 | XLogP3 3.0 | nih.gov |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 | nih.gov |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 | nih.gov |

| Exact Mass | 140.04489933 Da | PubChem 2.1 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 | nih.gov |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

As Advanced Building Blocks for Complex Organic Molecules.benchchem.comnih.govnih.gov

The distinct three-dimensional structure of the cyclobutane (B1203170) ring, combined with the potent electron-withdrawing nature of the trifluoromethyl group, makes 3-(Trifluoromethyl)cyclobutan-1-ol a desirable component in the synthesis of intricate organic structures. nih.gov This combination allows for the creation of molecules with specific spatial arrangements and electronic properties. Saturated carbocycles containing fluorine are gaining significant attention as key components in modern drug discovery. nih.gov

Synthesis of Fluorinated Analogs of Biologically Active Molecules.benchchem.comnih.gov

The introduction of fluorine-containing groups can lead to enhanced metabolic stability and membrane permeability in biologically active molecules. The use of this compound and its derivatives facilitates the synthesis of fluorinated analogs of existing bioactive compounds. For instance, the replacement of a section of a molecule with a trifluorinated tetralin, synthesized from related fluorinated precursors, can remove the conformational ambiguity present in the original structure, leading to a more predictable three-dimensional shape. nih.gov This controlled alteration of molecular conformation can be crucial for optimizing interactions with biological targets.

Construction of Conformationally Restricted Scaffolds.nih.govnih.gov

The rigid, puckered nature of the cyclobutane ring is increasingly utilized to create conformationally restricted scaffolds in medicinal chemistry. nih.gov This structural constraint helps to lock a molecule into a specific three-dimensional orientation, which can enhance its binding affinity and selectivity for a particular biological target. The cyclobutane motif in drug candidates has been shown to improve metabolic stability, direct key pharmacophore groups, and reduce planarity. nih.gov The trifluoromethyl-cyclobutyl fragment, in particular, has been investigated as an isosteric replacement for the commonly used tert-butyl group, offering a way to fine-tune molecular properties while potentially preserving or enhancing biological activity. nih.gov X-ray analysis of various trifluoromethyl-cyclobutanes has revealed that the cyclobutane ring is nearly flat, with the trifluoromethyl group often adopting an axial position. nih.gov

Medicinal Chemistry Applications.benchchem.comnih.govnih.gov

The unique properties of this compound and related structures make them valuable in the design and development of new drugs. nih.govnih.gov The incorporation of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov

Design of Small-Molecule Drug Candidates.nih.govnih.gov

The cyclobutane ring is an increasingly common feature in small-molecule drug candidates due to its unique structural and chemical properties. nih.gov Its incorporation can lead to improved pharmacological profiles. The trifluoromethyl-cyclobutyl group has been explored as a bioisostere for the tert-butyl group in several bioactive compounds. nih.gov While this substitution can lead to a moderate increase in lipophilicity and a slightly larger steric profile, it has been shown in some cases to maintain the original mode of biological activity and even enhance resistance to metabolic breakdown. nih.gov

| Compound Feature | Impact of Trifluoromethyl-cyclobutyl Substitution |

| Lipophilicity (logD) | Increased by approximately 0.4-0.5 units in model compounds. nih.gov |

| Metabolic Stability | Variable; increased in some compounds, decreased in others. nih.gov |

| Biological Activity | Generally preserved the original mode of action in tested compounds. nih.gov |

Influence on Binding Affinity to Biological Targets.benchchem.com

The trifluoromethyl group is known to enhance the lipophilicity of a compound, which can lead to more effective interactions with lipid membranes and proteins. This enhanced interaction can modulate the activity of enzymes and receptors, potentially leading to stronger binding and greater biological effect.

Development of Fluorinated Therapeutics.enamine.net

The synthesis of fluorinated compounds is a cornerstone of modern pharmaceutical development. Trifluoromethyl-substituted analogs of molecules like 1-aminocyclobutane-1-carboxylic acid have been successfully synthesized, demonstrating the feasibility of incorporating this motif into therapeutically relevant scaffolds. enamine.net The key step in these syntheses often involves the transformation of a carboxylic acid group into a trifluoromethyl group, a reaction that underscores the specialized methods required in organofluorine chemistry. enamine.net

Interactions with Biomolecules

While direct studies on the interaction of this compound with specific biomolecules are not extensively documented in publicly available literature, the broader class of trifluoromethyl-containing compounds has been shown to engage in significant biological activities. These interactions are often driven by the unique electronic properties of the trifluoromethyl group. For instance, some trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have demonstrated potential as anti-hepatoma and anti-inflammatory agents by inhibiting the activation of NF-κB. nih.gov Furthermore, certain thioxanthone derivatives bearing a trifluoromethyl group have been investigated for their ability to inhibit topoisomerases, which are crucial enzymes involved in DNA replication. nih.gov These examples suggest that the introduction of a trifluoromethyl group can lead to interactions with key biological targets, a principle that likely extends to trifluoromethylated cyclobutane derivatives.

Potential as Chiral Building Blocks

The presence of two stereocenters in this compound (at C1 and C3) means that it can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These enantiomerically pure isomers represent valuable chiral building blocks for the synthesis of complex, biologically active molecules. The defined three-dimensional arrangement of the hydroxyl and trifluoromethyl groups on the cyclobutane ring can be used to control the stereochemistry of subsequent reactions.

The diastereoselective synthesis of trifluoromethylated cyclobutane derivatives has been achieved through methods like [2+2] photocycloaddition. researchgate.netacs.org Such strategies allow for the controlled formation of specific stereoisomers. Furthermore, the development of catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has opened up new avenues for creating multi-substituted cyclobutanes with high diastereoselectivity. nih.gov

While specific examples detailing the use of enantiomerically pure this compound in asymmetric synthesis are not widespread, the general utility of chiral cyclobutanes is well-established. For instance, enantioselective methods for the synthesis of cyclobutane derivatives via cascade asymmetric allylic etherification followed by [2+2] photocycloaddition have been reported to produce chiral cyclobutanes in good yields and with excellent diastereo- and enantioselectivities. figshare.com The resulting chiral cyclobutanol (B46151) products can then be transformed into a variety of other functional groups, making them versatile intermediates in the synthesis of complex target molecules. The enantioselective synthesis of other trifluoromethyl-containing chiral building blocks, such as α-trifluoromethyl amines, has also been successfully achieved through biocatalytic methods, highlighting the importance of such synthons in medicinal chemistry. nih.gov

Given the synthetic accessibility of related chiral trifluoromethylated cyclobutanes and the proven value of chiral alcohols in asymmetric synthesis, it is highly probable that enantiomerically pure forms of this compound could serve as valuable starting materials for the stereoselective synthesis of novel pharmaceuticals and other functional materials.

常见问题

Q. What are the established synthetic routes for 3-(Trifluoromethyl)cyclobutan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) cyclobutane ring formation and (2) trifluoromethyl group introduction. For cyclobutane construction, [2+2] photocycloaddition or ring-closing metathesis may be employed, with solvent choice (e.g., dichloromethane vs. THF) significantly affecting reaction efficiency. Trifluoromethylation often uses reagents like CF3I or Umemoto’s reagent under copper/ palladium catalysis. Elevated temperatures (80–100°C) improve CF3 incorporation but may lead to ring strain-induced byproducts. Yield optimization requires balancing catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) and reaction time (12–24 hrs) .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to resolve cyclobutane ring protons (δ 2.5–3.5 ppm) and CF3 signals (δ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C5H7F3O, exact mass 140.04). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1%. Differential scanning calorimetry (DSC) confirms melting behavior, critical for crystallization studies .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound derivatives?

- Methodological Answer : Stereocontrol in cyclobutane systems requires chiral auxiliaries or asymmetric catalysis. For example, using (R)-BINAP ligands in palladium-catalyzed trifluoromethylation achieves enantiomeric excess (ee) >90%. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition states to guide ligand design. Post-synthetic resolution via enzymatic kinetic resolution (e.g., lipase-mediated acetylation) separates diastereomers .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethyl group introduction?

- Methodological Answer : Discrepancies in yields often stem from trace moisture or oxygen sensitivity. Systematic screening of anhydrous solvents (e.g., DMF vs. DMSO) and inert atmosphere conditions (Ar vs. N2) is critical. Use of radical scavengers (e.g., TEMPO) identifies competing pathways. Kinetic studies (via <sup>19</sup>F NMR monitoring) quantify intermediate stability, revealing optimal timepoints for CF3 group incorporation .

Q. What computational methods predict the thermodynamic stability of this compound in drug design?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) assess conformational flexibility, while COSMO-RS models predict solubility in biorelevant media. Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C–F bonds to evaluate metabolic stability. Comparative analysis with analogs (e.g., cyclohexanol derivatives) identifies strain-induced reactivity hotspots .

Q. How does the spatial arrangement of substituents impact hydrogen-bonding interactions in this compound?

- Methodological Answer : X-ray crystallography reveals hydroxyl group orientation relative to the CF3 moiety. IR spectroscopy (O–H stretching at 3200–3400 cm<sup>−1</sup>) quantifies hydrogen-bond strength. Solvent polarity studies (Kamlet-Taft parameters) correlate with H-bond donor/acceptor capacity, guiding applications in supramolecular chemistry or catalysis .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations arise from differences in acid strength (e.g., HCl vs. TFA) and reaction duration. Controlled degradation studies (pH 1–5, 25–60°C) with LC-MS monitoring identify decomposition products (e.g., ring-opened dienes or fluorinated aldehydes). Solid-state stability assays (TGA/DSC) under humid conditions reveal hydrolysis pathways, necessitating storage in desiccated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。